Decyl isononyl phthalate

Description

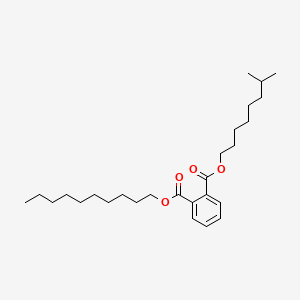

Structure

2D Structure

Properties

CAS No. |

96507-83-4 |

|---|---|

Molecular Formula |

C27H44O4 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

1-O-decyl 2-O-(7-methyloctyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C27H44O4/c1-4-5-6-7-8-9-11-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-10-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |

InChI Key |

YZHDZDITQRCTQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production Processes for Decyl Isononyl Phthalate

Esterification Reaction Pathways for Phthalate (B1215562) Synthesis

The cornerstone of decyl isononyl phthalate production is the esterification reaction, where a carboxylic acid anhydride (B1165640) (phthalic anhydride) reacts with alcohols to form esters. This process is typically carried out in a closed system and is driven to completion by elevated temperatures and the use of catalysts. europeanplasticisers.eu

The synthesis is fundamentally a two-step reaction. The first step involves the rapid, non-catalytic reaction of one molecule of phthalic anhydride with one molecule of an alcohol (isononanol or decanol) to form a monoester. google.comasianpubs.org This initial reaction is exothermic and can proceed at temperatures around 120-150°C. google.comgoogle.com

The second, more challenging step is the conversion of the monoester into a diester. This reaction is reversible and requires a catalyst and the continuous removal of water to shift the equilibrium towards the formation of the final product, diisononyl phthalate or this compound. google.comwikipedia.org To ensure the complete conversion of phthalic anhydride and maximize product yield, an excess of the alcohol mixture is typically used. google.com

Reaction Scheme:

Monoesterification: C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R wikipedia.org

Diesterification: C₆H₄(CO₂H)CO₂R + ROH ⇌ C₆H₄(CO₂R)₂ + H₂O wikipedia.org (Where R represents an isononyl or decyl group)

The efficiency of the diesterification step is highly dependent on the catalyst and reaction conditions. A variety of catalysts are employed in industrial production to accelerate the reaction rate. europeanplasticisers.eu

Catalysts : Traditional acid catalysts include sulfuric acid and p-toluenesulfonic acid. cnchemshop.com However, modern processes often favor organometallic catalysts, such as titanium-based compounds like tetra isopropyl titanate or butyl (tetra) titanate, due to their high activity and reduced formation of byproducts. google.comgoogle.comgoogle.com Composite catalysts, combining different metallic compounds, have also been developed to enhance efficiency. google.comgoogle.com More environmentally benign options, such as acidic dicationic ionic liquids, have been explored as they are efficient, reusable, and allow for easy product separation. ias.ac.inresearchgate.net

Reaction Conditions : The reaction is typically conducted at temperatures ranging from 180°C to 240°C. google.comcnchemshop.com The process starts with the initial monoesterification at a lower temperature, after which the catalyst is added and the temperature is raised for the diesterification step, which can last for 2 to 6 hours. google.comgoogle.com Maintaining optimal temperature is crucial to maximize yield while preventing product degradation. cnchemshop.com

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Reactant Molar Ratio (Alcohol:Anhydride) | 2.1:1 to 3.0:1 | google.com |

| Monoesterification Temperature | 140 - 180 °C | google.comgoogle.com |

| Diesterification Temperature | 190 - 240 °C | google.com |

| Reaction Time (Diesterification) | 2 - 6 hours | google.comgoogle.com |

| Catalysts | Sulfuric acid, p-toluenesulfonic acid, Titanium compounds (e.g., tetra isopropyl titanate), Ionic Liquids | google.comcnchemshop.comias.ac.in |

Isomeric Composition and Production Variances of Isononyl Alcohol Feedstocks

Isononyl alcohol (INA) is not a single compound but a complex mixture of C9 primary alcohol isomers. atamanchemicals.com The specific composition of this mixture is determined by its manufacturing process, which in turn influences the properties of the final phthalate product.

The primary industrial route for producing isononyl alcohol is the "oxo process," which involves the hydroformylation of isomeric octenes. matthey.com This process can be broken down into several key stages:

Oligomerization : The feedstock for the process is typically a butene-rich C4 stream. These butenes undergo dimerization or oligomerization to form a mixture of C8 isomers, primarily iso-octenes. google.com

Hydroformylation (Oxo Reaction) : The resulting octene isomers react with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form C9 aldehydes (isononanals). google.com Early processes utilized high-pressure cobalt-based catalysts, but these were capital-intensive and produced significant byproducts. matthey.comgoogle.com Modern methods predominantly use low-pressure rhodium-based catalysts, which offer higher activity and selectivity under milder conditions. matthey.comresearchgate.net

Hydrogenation : The isononanal mixture is then hydrogenated to convert the aldehyde groups into hydroxyl groups, yielding the final isononyl alcohol product. google.com

The production route for isononyl alcohol inherently generates a diverse range of branched isomers. The specific type of oligomerization and the conditions of the hydroformylation step dictate the degree and location of branching in the alcohol molecules. google.com

This isomeric complexity in the alcohol feedstock is directly transferred to the final this compound product. Since the plasticizer is a diester, the use of an isomeric alcohol mixture results in a complex mixture of phthalate molecules with varying stereochemistry. This distribution of isomers is a critical factor, as it influences the physical properties of the plasticizer, such as its viscosity, low-temperature performance, and compatibility with PVC.

| Process Stage | Description | Key Reactants | Catalyst Type | Reference |

|---|---|---|---|---|

| Oligomerization | Dimerization of butenes to form C8 iso-octenes. | Butene-rich C4 stream | Acidic catalysts (e.g., solid phosphoric acid) | google.com |

| Hydroformylation (Oxo Process) | Reaction of iso-octenes with syngas to form C9 aldehydes. | Iso-octenes, Syngas (CO + H₂) | Cobalt (older, high-pressure) or Rhodium (modern, low-pressure) | matthey.comgoogle.com |

| Hydrogenation | Conversion of C9 aldehydes to C9 alcohols. | Isononanals, Hydrogen (H₂) | Nickel or other hydrogenation catalysts | google.com |

Purification and Post-Synthesis Processing Techniques

Following the esterification reaction, the crude product contains the desired phthalate ester, unreacted excess alcohol, residual catalyst, and minor byproducts. A multi-step purification process is required to achieve the high purity necessary for commercial applications.

Dealcoholization/Stripping : The excess isononyl and decyl alcohols are removed from the crude ester. This is commonly achieved through vacuum stripping or steam stripping, where the lower-boiling point alcohols are vaporized under reduced pressure or with the aid of steam, at temperatures around 170-195°C. google.comgoogle.comgoogle.com

Neutralization and Washing : If an acid catalyst was used, the crude product is neutralized with an alkaline solution, such as aqueous sodium hydroxide, to remove residual acidity. google.com This is followed by washing with water to remove the resulting salts and other water-soluble impurities. The washing step is repeated until the wash water is neutral (pH 7-8). google.com

Filtration and Refining : The final step often involves filtering the product to remove any solid impurities. europeanplasticisers.eu In some processes, the product may undergo a final refining or stripping stage at elevated temperatures (e.g., 180°C) to remove any remaining low-boiling-point substances, ensuring a final product with high ester content (e.g., >99.8%). google.com

The sequence and specifics of these purification techniques ensure the final this compound product meets stringent quality standards for color, purity, and performance.

Emerging Research in Bio-Based Plasticizer Synthesis

Growing environmental and health concerns regarding traditional phthalate plasticizers have spurred significant research into viable, renewable alternatives. nih.gov The focus of this emerging research is on the synthesis of bio-based plasticizers derived from feedstocks such as vegetable oils, polysaccharides, and other natural resources. nih.govacs.org These efforts aim to develop "green" plasticizers that are not only non-toxic and biodegradable but also exhibit performance comparable or superior to their petroleum-based counterparts. rsc.orgnih.gov

Key areas of research include the development of plasticizers from epoxidized soybean oil, castor oil, citrate (B86180) esters, and isosorbide. nih.gov The synthesis processes for these compounds are being refined to improve efficiency and yield. For instance, novel bio-based plasticizers are being synthesized through multi-step esterification reactions using renewable acids like lactic acid, DL-malic acid, and levulinic acid. rsc.org Another approach involves the polyesterification of saturated dimerized fatty acids with materials like adipic acid and triethylene glycol to create new bio-based oligoesters. nih.gov

Researchers are actively investigating the structure-property relationships of these new compounds to optimize their plasticizing efficiency. acs.org By adjusting factors such as the length of alkyl chains in the plasticizer molecule, scientists can fine-tune the compatibility and performance of the plasticizer within a polymer matrix like Polyvinyl Chloride (PVC). acs.org

The performance of these bio-based alternatives is often benchmarked against conventional phthalates like dioctyl phthalate (DOP) and diisononyl phthalate (DINP). acs.orgresearchgate.net Studies have shown that certain bio-based plasticizers can impart well-balanced properties of strength, hardness, and flexibility to PVC. acs.org For example, a novel plasticizer synthesized from lactic acid, dl-malic acid, and levulinic acid (LLMEE) demonstrated excellent mechanical properties, with the elongation at break of PVC plasticized by 60 phr of LLMEE reaching 833.1%. rsc.org Furthermore, some bio-based plasticizers show improved migration resistance, a critical factor for applications in food packaging, toys, and medical devices. researchgate.netfrontiersin.org

Below are data tables summarizing research findings on the performance of various bio-based plasticizers compared to traditional ones.

Table 1: Comparison of Mechanical Properties of PVC Films with Bio-Based and Traditional Plasticizers

| Plasticizer Type | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Polyester Bio-based | 8.77 | 533.92 | researchgate.net |

| LLMEE (60 phr) | Not specified | 833.1 | rsc.org |

| LMW-BPR/DINCH (co-plasticized) | Increased with LMW-BPR content | ~300 | frontiersin.org |

| DINCH (pure) | Lower than co-plasticized blends | ~300 | frontiersin.org |

| ECODP/DOP blends | Higher than DOP alone | Higher than DOP alone | acs.org |

Note: "phr" stands for parts per hundred rubber, a measure of plasticizer concentration.

Table 2: Thermal and Migration Properties of Selected Plasticizers

| Plasticizer | Property | Result | Reference |

| Epoxidized Rice Bran Oil (ERBO) | Thermal Stability | Higher than some traditional plasticizers | acs.org |

| LMW-BPR | Migration Resistance | Almost non-migratory at 30 phr | frontiersin.org |

| DINCH | Migration Resistance | Migrates in both polar and non-polar solvents | frontiersin.org |

| BPDC (from dehydroabietic acid and castor oil) | Volatility & Extraction Resistance | Improved resistance compared to DEHP | researchgate.net |

| LLMEE | Thermal Stability | Comparable to DOP or ATBC | rsc.org |

These findings indicate that bio-based plasticizers are a promising alternative, with ongoing research focused on scaling up production and further enhancing their performance characteristics to meet the demands of various industrial applications. frontiersin.org

Environmental Occurrence, Distribution, and Source Apportionment of Decyl Isononyl Phthalate

Ubiquitous Environmental Presence Across Compartments

Scientific literature demonstrates the widespread presence of DINP in indoor and outdoor environments, including the atmosphere, water bodies, soil, and sediment. elsevierpure.combohrium.com Its distribution is largely governed by its physical-chemical properties, such as low water solubility and a tendency to adsorb to particulate matter.

Indoor environments consistently show higher concentrations of DINP compared to outdoor settings, largely due to the abundance of DINP-containing products such as vinyl flooring, wall coverings, and consumer goods. elsevierpure.combohrium.com DINP is not typically present in a vapor phase at room temperature; instead, it adsorbs to airborne particles and settles in dust. greenfacts.orgnih.gov

Studies have detected various phthalates in both the gaseous and particulate phases of indoor air. For instance, in newly renovated office spaces, phthalates like diethyl phthalate (B1215562) (DEP) and di-n-butyl phthalate (DBP) were found in both phases, whereas di(2-ethylhexyl) phthalate (DEHP), a compound with properties similar to DINP, was detected only in particulate fractions. nih.gov The concentration of total phthalates can vary significantly between different indoor locations, with the highest levels often found in children's rooms, kindergartens, and schools. rsc.org This highlights the direct link between the density of plasticized products and indoor air contamination.

Table 1: Concentration of Selected Phthalates in Indoor Air Particulate Matter (PM)

| Location Type | Dominant Phthalate | Concentration Range of Total Phthalates in PM10 | Reference |

|---|---|---|---|

| Various Indoor Environments (n=14) | Di-n-butyl phthalate (DBP) | >10-fold variation between sites | rsc.org |

| Newly Decorated Apartments | Di(2-ethylhexyl) phthalate (DEHP) | Total Phthalates: 9,739.1 - 17,363.7 ng/m³ | researchgate.net |

Note: Data for DINP specifically was not always available in the cited studies; related phthalates are included to illustrate general trends in indoor air.

DINP enters aquatic systems through various pathways, including industrial and municipal wastewater effluent, runoff from agricultural and urban areas, and atmospheric deposition. frontiersin.org Due to its hydrophobic nature, DINP tends to partition from the water column and adsorb to suspended particles, eventually accumulating in sediments. mdpi.com

Concentrations of DINP in surface water have been compared across different regions, with some studies showing levels in China's Songhua River basin to be 5 to 50 times higher than those in coastal waters of Sweden or other Chinese rivers. nih.gov In the U-Tapao Canal of Southern Thailand, DINP was found to pose a high ecological risk to crustaceans and fish. nih.gov Sediments often act as a long-term sink for phthalates. mdpi.com Studies of wastewater treatment plant sludge have identified DINP, alongside di-iso-decyl phthalate (DIDP) and DEHP, as contributing to over 99% of the total phthalate esters (PAEs) found. nih.gov In the sediments of the U-Tapao Canal, DINP was also found in high concentrations, which is consistent with its use as a replacement for DEHP. mdpi.com

Table 2: Environmental Concentrations of Diisononyl Phthalate (DINP) in Aquatic Systems

| Environmental Matrix | Location | Concentration | Ecological Risk Indicated | Reference |

|---|---|---|---|---|

| Surface Water | U-Tapao Canal, Thailand | Total PAEs: 1.44 - 12.08 µg/L | High risk to crustacean and fish from DiNP | nih.gov |

| Sediment | U-Tapao Canal, Thailand | Total PAEs: 190 - 2010 ng/g dw | High concentrations of DiNP found | mdpi.com |

The primary route for DINP contamination in terrestrial environments is the agricultural application of sewage sludge as a soil amendment. researchgate.net Organic chemicals from industrial and domestic sources become concentrated in sewage sludge during wastewater treatment. researchgate.net

Studies have detected significant levels of DINP in sewage sludge. One analysis found that DINP, DEHP, and DIDP accounted for the vast majority of phthalates in sludge from seven different wastewater treatment plants. nih.gov Following the application of sludge to agricultural land, soil concentrations of these compounds can increase significantly. researchgate.net For example, one study observed a 3-fold increase in bisphenol A (BPA) levels and an 8-fold increase for DEHP in the surface soil after sludge application. researchgate.net The persistence of these compounds in soil can be long, with estimated half-lives for DINP in soil being around 300 days. greenfacts.org

Emission Pathways and Release Mechanisms from Anthropogenic Sources

The release of DINP into the environment occurs at every stage of its lifecycle, from chemical manufacturing and processing to the use and disposal of final products. greenfacts.org As a high-production-volume chemical, these emissions are widespread. epa.gov

Significant releases of DINP can occur during its production and subsequent processing, particularly when it is incorporated into polyvinyl chloride (PVC). greenfacts.org The European Union Risk Assessment Report on DINP identified PVC processing as a source of significant releases into wastewater and air. regulations.gov Industrial facilities that manufacture or import DINP are key initial points of environmental entry. epa.gov Emissions during processing can vary depending on the specific technique used. For example, processes like extrusion for wire and cable have relatively low emission factors (e.g., 0.01%), while others like plastisol spread coating for flooring can have higher emission factors (up to 0.5% without air treatment). regulations.gov

Because DINP is an additive plasticizer and not chemically bound to the polymer structure, it can be released from consumer products over time. greenfacts.org This release occurs through several mechanisms:

Leaching: The migration of DINP from the plastic into surrounding media, such as water or other liquids. This is a concern for PVC products that come into contact with fatty foods or liquids. elsevierpure.combohrium.com Photoaging of plastics has been shown to significantly enhance the leaching rates of phthalates. d-nb.info

Abrasion: Mechanical wear and tear of products like flooring, upholstery, and cables can release small particles containing DINP into the environment, contributing to household and environmental dust.

Evaporation: While DINP has low volatility, it can slowly evaporate from products, particularly at elevated temperatures, and subsequently adsorb onto airborne particulate matter. greenfacts.org

The majority of environmental releases of DINP are attributed to the use and disposal phases of PVC products. greenfacts.org The widespread and continuous use of these items in both indoor and outdoor settings ensures a constant, low-level release of DINP into the environment. greenfacts.org

Specific Sectoral Contributions: E-Waste and Consumer Products

The environmental presence of decyl isononyl phthalate is significantly influenced by its widespread use as a plasticizer in a variety of industrial and consumer applications. Two major sectors, electronic waste (e-waste) and general consumer products, have been identified as primary contributors to its release into the environment. The compound is not chemically bound to the polymer matrix of these products, allowing it to be released throughout the product's life cycle, from manufacturing and use to disposal. greenfacts.org

E-Waste

The escalating global volume of discarded electrical and electronic equipment, commonly known as e-waste, represents a substantial reservoir and source of this compound in the environment. pfascentral.orgmdpi.com Plastics are a major component of electronic devices, often constituting up to 30% of their composition, and phthalates like this compound are used to impart flexibility and durability to these plastic parts, such as PVC wiring and casings. researchgate.netwhiterose.ac.uk

Informal and improper e-waste recycling and disposal activities, such as dismantling and burning, can lead to the direct release of these plasticizers into the surrounding environment, contaminating soil, air, and dust. scies.org Research conducted in e-waste recycling areas has demonstrated elevated concentrations of high-molecular-weight phthalates, with diisononyl phthalate (DiNP), a compound closely related to this compound, being one of the most abundant.

Detailed research findings have quantified the significant presence of these phthalates in indoor dust collected from e-waste recycling zones. Studies have identified DiNP as a major phthalate component in these settings, with concentrations significantly higher than those found in typical home environments. epa.govnih.gov

Table 1: Concentration of Diisononyl Phthalate (DiNP) in Indoor Dust from E-Waste Recycling Areas

| Location/Study Area | Matrix | Concentration Range (DiNP) | Key Findings |

| Typical E-waste Recycling Industrial Park | Indoor Dust | 170 - 5,300 µg g⁻¹ (total of 9 PAEs) | DiNP was identified as the most abundant phthalate ester (PAE), with a median concentration over 10 times higher than in regular home dust. epa.gov |

| Typical E-waste Recycling Area | Indoor Dust | Median concentration up to 22,700 ng/g | DiNP and bis-(2-ethylhexyl) phthalate (DEHP) were the two major phthalates detected in the dust samples. scies.orgnih.gov |

Consumer Products

A wide array of consumer products containing flexible Polyvinyl Chloride (PVC) and other polymers are significant sources of this compound in the environment. epa.gov Its primary function as a plasticizer means it is incorporated into numerous everyday items to enhance their physical properties. nih.gov Because it can leach from these products over time, its presence is widespread in indoor environments. greenfacts.orgelsevierpure.com

The range of consumer goods that may contain this compound includes:

Building and furnishing materials: This includes PVC flooring, wall coverings, roofing membranes, and furniture upholstery. greenfacts.orgepa.govnih.gov

Automotive applications: The interior of vehicles, including upholstery and other plastic components, can contain these phthalates. researchgate.netnih.gov

Clothing and accessories: Items such as synthetic leather, rainwear, and shoes may be manufactured with phthalate plasticizers. greenfacts.orgepa.govnih.gov

Children's products: Historically, toys and various childcare articles have contained DiNP and di-isodecyl phthalate (DIDP). greenfacts.orgelsevierpure.com Regulatory actions have been taken to limit their use in these specific applications due to potential exposure. The Consumer Product Safety Improvement Act of 2008 (CPSIA) in the United States, for instance, restricted the use of DiNP and DIDP in toys that can be placed in a child's mouth and in childcare articles. epa.gov

Miscellaneous items: Other products include garden hoses, self-adhesive films, printing inks, paints, and sealants. greenfacts.orgepa.govnih.gov

The release of this compound from these consumer products contributes to its ubiquitous presence in indoor dust and air. elsevierpure.com

Table 2: Selected Consumer Products as Sources of this compound

| Product Category | Specific Examples | Role of Phthalate |

| Building Materials | PVC flooring, wall coverings, roofing membranes | Plasticizer for flexibility and durability greenfacts.orgnih.gov |

| Furnishings | Furniture upholstery, carpet backings, tablecloths | Softener for polymer materials greenfacts.orgepa.gov |

| Automotive Interiors | Upholstery, plastic components | Enhances flexibility of plastics researchgate.netnih.gov |

| Toys and Childcare Articles | Plastic toys (historical use) | Plasticizer for soft plastics elsevierpure.comhpst.cz |

| Apparel and Accessories | Rainwear, shoes, synthetic leather | Provides flexibility to materials greenfacts.orgepa.govnih.gov |

| Household Goods | Garden hoses, shower curtains, food packaging | Plasticizer for PVC and other polymers greenfacts.orgepa.govepa.gov |

Environmental Fate and Degradation Mechanisms of Decyl Isononyl Phthalate

Abiotic Transformation Processes

Abiotic processes are chemical and physical transformations that occur without the involvement of living organisms. For decyl isononyl phthalate (B1215562), the key abiotic processes considered are hydrolysis and volatilization.

Due to its chemical structure, decyl isononyl phthalate is characterized as a viscous, oily liquid that is not very volatile, meaning it does not readily vaporize into the atmosphere. greenfacts.org Despite its low volatility, it can be released into the air. Once in the atmosphere, its persistence is relatively short. The estimated atmospheric half-life for this compound is approximately 0.7 days, indicating a rapid degradation in the air. greenfacts.org

Biotic Degradation Pathways

Biotic degradation, primarily through the action of microorganisms, is a crucial pathway for the breakdown of this compound in the environment. ipicyt.edu.mx

Microbial biodegradation is considered the most significant process for the degradation of phthalate esters in the environment. ipicyt.edu.mx In both aqueous and sediment systems, this compound can be broken down by consortia of bacteria. ipicyt.edu.mxnih.gov Research has identified several bacterial genera, including Serratia sp., Methylobacillus sp., Achromobacter sp., Pseudomonas sp., Stenotrophomonas sp., Methyloversatilis sp., Delftia sp., and Brevundimonas sp., that are capable of degrading this compound. ipicyt.edu.mxnih.gov The degradation process involves the breakdown of the phthalate molecule through pathways such as de-esterification and β-oxidation, leading to the formation of intermediate metabolites like monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate. nih.gov

The persistence of this compound varies significantly across different environmental compartments, largely due to differences in microbial activity and bioavailability.

| Environmental Compartment | Estimated Half-Life |

| Surface Water | 50 days |

| Soil | 300 days |

| Sediment | 3000 days |

| Data sourced from GreenFacts. greenfacts.org |

Under aerobic conditions, the biodegradation of this compound can be quite rapid. Laboratory studies using a consortium of saline soil bacteria demonstrated that degradation follows first-order kinetics. ipicyt.edu.mx The rate of degradation is influenced by the initial concentration of the compound. ipicyt.edu.mx

| Initial DINP Concentration | Degradation Half-Life (t1/2) | First-Order Degradation Constant (k) |

| 250 mg L⁻¹ | 11.01 hours | 0.0629 h⁻¹ |

| 500 mg L⁻¹ | 12.76 hours | 0.0543 h⁻¹ |

| Data from a study on a consortium of saline soil bacteria. ipicyt.edu.mx |

These findings show that under optimal conditions with active microbial populations, this compound can be degraded relatively quickly. ipicyt.edu.mx For instance, at an initial concentration of 500 mg L⁻¹, almost complete biodegradation (99%) was observed within 168 hours. ipicyt.edu.mxnih.gov

Wastewater treatment plants (WWTPs) play a significant role in the attenuation of this compound from wastewater streams. The removal mechanisms within WWTPs include both biodegradation and physical processes like sorption to sludge. researchgate.netepa.gov

Studies have shown that this compound, along with other high molecular weight phthalates like DEHP and DiDP, can be found in high concentrations in sewage sludge, indicating that sorption is a major removal pathway. epa.govnih.gov The effectiveness of removal can vary depending on the type of treatment process employed. researchgate.net

Aerobic Treatment : Aerobic treatment processes are generally effective at degrading this compound. researchgate.net

Anaerobic Digestion : The impact of anaerobic digestion on this compound concentrations is more varied. Depending on the specific facility and process, anaerobic digestion has been observed to lead to significant decreases, increases, or no significant change in concentrations. researchgate.net

Advanced Treatment : Some advanced treatment processes, such as thermal hydrolysis pretreatment of sludge prior to anaerobic digestion, have been found to result in an increase in the concentrations of this compound. researchgate.net

The combination of different wastewater treatment technologies generally leads to greater efficiency in the removal of phthalate esters compared to individual treatment steps. nih.gov

Terrestrial Biodegradation in Soil Environments

The biodegradation of high molecular weight phthalates like Diisononyl phthalate (DINP) in soil is a complex process influenced by the compound's structure, soil conditions, and the presence of adapted microbial communities. Generally, the rate of mineralization for phthalate esters tends to decrease as the length of the ester chain increases. mst.dk High molecular weight phthalates are more likely to persist in the surface horizon of soil. nih.gov

However, specific microbial consortia have demonstrated a significant capacity for degrading these compounds. A consortium of saline soil bacteria (SSB), including genera such as Serratia, Pseudomonas, and Achromobacter, has been shown to effectively biodegrade DINP. nih.gov In a laboratory setting, this consortium achieved almost complete (99%) biodegradation of DINP at an initial concentration of 500 mg L⁻¹ within 168 hours. nih.gov The degradation followed first-order kinetics with a calculated half-life of 12.76 hours under these optimal conditions. nih.gov

The bioavailability of the phthalate is a critical limiting factor for its degradation in soil. researchgate.net Compounds like di(2-ethylhexyl) phthalate (DEHP), which is structurally similar to DINP, have been shown to be recalcitrant in soil environments despite being biodegradable in aqueous solutions. researchgate.net This recalcitrance is attributed to poor bioavailability, with one study noting that only 10% of DEHP had degraded after 70 days in soil. researchgate.net Therefore, while potent microbial communities for DINP degradation exist, the actual rate in a given soil environment will heavily depend on factors that influence its availability to microorganisms. nih.govresearchgate.net

Table 1: Optimal Conditions for DINP Biodegradation by a Saline Soil Bacterial Consortium

| Parameter | Optimal Value | Finding |

|---|---|---|

| pH | 7.0 | Resulted in almost complete biodegradation (99%) in 168 hours. nih.gov |

| Temperature | 31 °C | Identified as a key factor for DINP biodegradation. nih.gov |

Formation and Fate of Primary and Oxidative Metabolites (e.g., Mono-isononyl Phthalate)

The degradation of Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP) proceeds through the formation of primary and secondary metabolites. The initial step in the biodegradation pathway is typically de-esterification, which involves the hydrolysis of one of the ester bonds to form the corresponding monoester metabolite. nih.govresearchgate.net For DINP, this primary metabolite is mono-isononyl phthalate (MINP), while for DIDP, it is monoisodecyl phthalate. researchgate.netepa.gov This process also releases an alcohol, such as iso-nonanol or isodecanol. nih.govepa.gov

Following the initial hydrolysis, further degradation can occur through pathways like β-oxidation. nih.gov Studies on the biodegradation of DINP by soil bacteria have identified several derived compounds, including monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate, indicating that degradation occurs through simultaneous de-esterification and β-oxidation pathways. nih.gov

In addition to primary hydrolysis, oxidative metabolism plays a crucial role. While often studied in the context of human exposure, these metabolic pathways are relevant to environmental degradation. Secondary, oxidative metabolites are formed from the primary monoester. researchgate.netnih.gov For DINP, these include mono-hydroxyisononyl phthalate (MHINP), mono-oxoisononyl phthalate (MOINP), and mono-carboxyisooctyl phthalate (MCIOP). researchgate.netnih.gov These oxidative metabolites are often more water-soluble than the parent compound or the primary metabolite, which may affect their subsequent environmental fate and transport.

Table 2: Identified Metabolites of Diisononyl Phthalate (DINP) and Diisodecyl Phthalate (DIDP)

| Parent Compound | Primary Metabolite | Secondary / Oxidative Metabolites | Degradation Pathway |

|---|---|---|---|

| Diisononyl phthalate (DINP) | Mono-isononyl phthalate (MINP) nih.govresearchgate.net | Mono-hydroxyisononyl phthalate (MHINP), Mono-oxoisononyl phthalate (MOINP), Mono-carboxyisooctyl phthalate (MCIOP), Methyl nonyl phthalate nih.govresearchgate.netnih.gov | De-esterification and β-oxidation nih.gov |

Environmental Partitioning and Bioaccumulation Potential

Sorption to Organic Matter and Sediments

High molecular weight phthalates such as DIDP exhibit a strong affinity for organic carbon in soil and sediment. epa.gov This high sorption potential is a key characteristic governing their environmental distribution. The adsorption process strongly influences the mobility, bioavailability, and stability of phthalates in the environment. The primary mechanism for this sorption is the interaction with natural organic matter present in soils and sediments. researchgate.netnih.govnih.gov

Studies on other hydrophobic phthalates like di-n-butyl phthalate (DBP) and DEHP have shown that sorption is jointly regulated by hydrophobic partitioning and hydrogen bonding interactions with soil organic matter. researchgate.netnih.gov The organic matter on the surface of sediment particles plays a particularly important role in the adsorption process. nih.gov The strength of this interaction is related to the hydrophobicity of the phthalate; more hydrophobic compounds like DEHP show stronger adsorption than less hydrophobic ones like DBP. wur.nl Given that DINP and DIDP are large, hydrophobic molecules, they are expected to partition significantly from water into soil and sediment, with organic-rich matrices acting as major environmental sinks. epa.gov

Uptake and Accumulation in Biota (Non-Human)

The potential for Diisononyl phthalate to be taken up and accumulated by non-human biota is a key aspect of its environmental fate. Phthalate esters can be taken up from contaminated soil by food plants such as vegetables. nih.gov Studies on other phthalates have shown they can be detected in various plant tissues, with bioconcentration factors (BCFs) in whole plants ranging from 0.16 to 4.78 for compounds like DnBP and DEHP. nih.gov However, these compounds are often poorly translocated from the roots to the leaves. nih.gov Furthermore, once taken up by plants, phthalate diesters can be readily transformed into their corresponding monoester metabolites. nih.gov The uptake of highly hydrophobic phthalates like DEHP by plants may be limited. mdpi.com

In vertebrates, long-term dietary exposure to DINP in mice has been shown to lead to the absorption of the compound, confirmed by the measurement of its metabolites in urine. nih.govnih.gov This demonstrates that DINP present in the diet is bioavailable and can be absorbed by mammals. nih.gov

Table 3: Bioconcentration Factors (BCFs) for DnBP and DEHP in Various Plants (Whole Plant Basis)

| Compound | Lettuce | Strawberry | Carrot |

|---|---|---|---|

| Di-n-butyl phthalate (DnBP) | 0.40 ± 0.04 | 0.33 ± 0.03 | 0.16 ± 0.01 |

| Di(2-ethylhexyl) phthalate (DEHP) | 4.78 ± 0.59 | 2.50 ± 0.28 | 1.13 ± 0.14 |

Data from a cultivation study serve as a proxy for the behavior of high molecular weight phthalates. nih.gov

Long-Term Persistence in Environmental Reservoirs

The long-term persistence of high molecular weight phthalates in the environment is a function of their resistance to degradation and their tendency to become sequestered in environmental compartments. The rate of biodegradation for phthalates generally decreases as the alkyl chain length increases, suggesting that compounds like DINP and DIDP will be inherently more persistent than their shorter-chain counterparts. mst.dk

Their strong tendency to sorb to organic matter in soil and sediment means these compartments act as long-term environmental reservoirs. epa.gov This sequestration reduces the bioavailability of the compounds for microbial degradation, further contributing to their persistence. researchgate.net The high environmental persistence of the similar compound DEHP has led to its ubiquitous detection in air, water, and soil. researchgate.net Given their similar chemical properties, DINP and DIDP are also expected to persist in environmental reservoirs, leading to the potential for chronic, long-term exposure for organisms. nih.gov

Advanced Analytical Methodologies for Decyl Isononyl Phthalate and Its Metabolites

Chromatographic Separation Techniques

Chromatographic separation is a critical step in the analysis of DINP, serving to isolate the analyte from complex sample matrices and to separate its various isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the foundational techniques in this domain, with ultra-performance liquid chromatography (UPLC) offering further enhancements in resolution and speed.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established and robust technique for the analysis of phthalates, including DINP. gcms.czgulfbioanalytical.com The choice of the GC column is crucial for achieving adequate separation of the complex mixture of C9 isomers that constitute commercial DINP. gcms.cz Various stationary phases, such as Rtx-440 and Rxi-XLB, have been recommended for their performance in separating a wide range of phthalates. gcms.cz GC-MS provides excellent chromatographic resolution and is often favored for its simplicity and speed. gcms.cz However, the structural similarities among phthalate (B1215562) isomers can lead to co-elution, which can complicate identification and quantification, especially since many phthalates share a common base peak ion at m/z 149. gcms.cz

High-performance liquid chromatography (HPLC) offers a powerful alternative for the separation of phthalates. nih.govpjoes.comgovst.edu Reversed-phase HPLC methods, often utilizing C18 columns, are commonly employed. nih.govgovst.edumdpi.com For instance, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water can effectively separate DINP. sielc.com HPLC can be coupled with various detectors, including photodiode array (PDA) detectors, for quantification. nih.gov A significant advantage of HPLC is its suitability for the analysis of less volatile and thermally labile metabolites of DINP.

Table 1: Comparison of GC and HPLC Techniques for Decyl Isononyl Phthalate Analysis

| Feature | Gas Chromatography (GC) | High Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |

| Typical Columns | Rtx-440, Rxi-XLB, DB-5. gcms.czepa.gov | C18, Newcrom R1. nih.govmdpi.comsielc.com |

| Common Detectors | Mass Spectrometry (MS), Electron Capture Detector (ECD). gcms.czepa.gov | Photodiode Array (PDA), Mass Spectrometry (MS). nih.gov |

| Strengths | Excellent chromatographic resolution, speed, and simplicity. gcms.cz | Suitable for non-volatile and thermally labile compounds, versatile. govst.edu |

| Challenges | Co-elution of isomers, potential for thermal degradation of some analytes. gcms.cz | Lower resolution for complex isomer mixtures compared to high-resolution GC. |

Ultra-performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase linear velocities, resulting in significantly faster analysis times and enhanced chromatographic resolution compared to conventional HPLC. sielc.com This technique is particularly valuable for the analysis of complex biological samples where numerous metabolites of DINP may be present. nih.govjst.go.jp The increased resolution of UPLC can aid in separating isomeric metabolites, providing more accurate quantification. nih.govjst.go.jp UPLC is often coupled with high-resolution mass spectrometry (HRMS) for the discovery and identification of novel DINP metabolites. nih.govjst.go.jp For example, the use of UPLC coupled with an Orbitrap HRMS has been described for the discovery of DINP exposure markers in urine. nih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the premier detection technique for the analysis of DINP and its metabolites due to its high sensitivity and selectivity. The choice of mass analyzer can significantly impact the quality of the data obtained, from providing basic quantification to enabling the differentiation of complex isomers.

Single quadrupole mass spectrometers are commonly used in conjunction with GC for routine monitoring of phthalates. gcms.cz This setup is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for specific ions characteristic of the target analytes. gcms.czoregonstate.edu

Tandem mass spectrometry (MS/MS), available on triple quadrupole or ion trap instruments, offers a higher degree of selectivity and is particularly useful for analyzing complex matrices where background interferences can be a significant issue. nih.govs4science.atsciex.com In MS/MS, a precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. sciex.com This multiple reaction monitoring (MRM) mode significantly reduces chemical noise and improves the limit of detection. nih.govs4science.at LC-MS/MS methods have been developed for the rapid and accurate analysis of a wide range of phthalates, including DINP. s4science.atsciex.com

Table 2: Overview of Mass Spectrometric Techniques for DINP Analysis

| Technique | Principle | Key Advantages | Typical Application |

|---|---|---|---|

| Single Quadrupole MS | A single mass filter that allows ions of a specific mass-to-charge ratio to pass through to the detector. | Cost-effective, robust, and suitable for routine quantitative analysis. | GC-MS for monitoring known phthalates in various samples. gcms.cz |

| Tandem MS (MS/MS) | Involves two stages of mass analysis (e.g., triple quadrupole) with a collision-induced dissociation step in between. | High selectivity and sensitivity, reduced matrix interference, ideal for complex samples. | LC-MS/MS for quantification of DINP and its metabolites in biological fluids. nih.govs4science.atsciex.com |

| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Measures mass-to-charge ratios with very high accuracy, allowing for the determination of elemental compositions. | High mass accuracy and resolution, enables isomer differentiation and identification of unknown metabolites. nih.govjst.go.jp | UPLC-HRMS for metabolomics studies and discovery of novel DINP metabolites. nih.govjst.go.jp |

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements (typically <5 ppm deviation), which allows for the determination of the elemental composition of ions. nih.govjst.go.jpthermofisher.com This capability is invaluable for the identification of unknown metabolites and for differentiating between isomeric compounds that have the same nominal mass but different elemental compositions. nih.govjst.go.jp

The high resolving power of these instruments can also help to separate isobaric interferences from the analyte signal. nih.govjst.go.jp For instance, Q-TOF MS combines a quadrupole mass filter with a time-of-flight mass analyzer, offering high sensitivity and mass accuracy for both precursor and product ions. researchgate.net HRMS is a powerful tool in metabolomics research for discovering new biomarkers of DINP exposure. nih.govjst.go.jplongdom.org

Sample Preparation and Extraction Protocols for Diverse Matrices

The selection of an appropriate sample preparation and extraction protocol is critical for the successful analysis of DINP and its metabolites, as it aims to isolate the analytes from the sample matrix, concentrate them, and remove potential interferences. The choice of method depends heavily on the nature of the matrix.

For solid samples such as children's toys or other plastic materials, solvent extraction is a common approach. nih.govgcms.cz This may involve dissolving the polymer in a solvent like tetrahydrofuran, followed by precipitation of the polymer and subsequent analysis of the extract. gcms.cz Ultrasonic extraction with methanol (B129727) has also been successfully used for extracting phthalates from PVC toys. nih.gov

For biological samples like urine, which is often used for biomonitoring of phthalate exposure, sample preparation typically involves enzymatic deconjugation to release the metabolites from their glucuronidated forms, followed by an extraction step. nih.govsemanticscholar.org Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques. cdc.govmdpi.com SPE, often using C18 cartridges, offers the advantage of being less solvent-intensive and can provide cleaner extracts. mdpi.com

In the case of environmental samples such as water, preconcentration is often necessary to achieve the required detection limits. mdpi.comresearchgate.net SPE is widely used for this purpose. mdpi.com For more complex matrices like soil or sludge, more rigorous extraction techniques such as pressurized liquid extraction or Soxhlet extraction may be required. epa.gov

Table 3: Common Sample Preparation Techniques for DINP Analysis

| Matrix | Sample Preparation Technique | Key Steps |

|---|---|---|

| Solid Materials (e.g., PVC toys) | Solvent Extraction | Dissolution in a suitable solvent (e.g., tetrahydrofuran), precipitation of the polymer, and extraction of the supernatant. nih.govgcms.cz |

| Biological Fluids (e.g., urine) | Solid-Phase Extraction (SPE) | Enzymatic deconjugation, loading onto an SPE cartridge (e.g., C18), washing to remove interferences, and elution of the analytes. mdpi.com |

| Aqueous Samples (e.g., drinking water) | Solid-Phase Extraction (SPE) | Passing the water sample through an SPE cartridge to adsorb the phthalates, followed by elution with an organic solvent. mdpi.com |

| Fatty Foods/Oils | Liquid-Liquid Extraction (LLE) | Extraction with a nonpolar solvent like n-hexane, followed by cleanup steps to remove lipids. mdpi.com |

Liquid-Liquid Extraction and Solid-Phase Extraction

Traditional methods for extracting phthalates from diverse samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov LLE is a classic technique that partitions analytes between two immiscible liquid phases. For phthalate analysis, a common approach involves dissolving a polymer sample in a suitable solvent, such as tetrahydrofuran, and then precipitating the polymer by adding a non-solvent like hexane (B92381). gcms.cz This leaves the phthalates of interest dissolved in the liquid phase, which can then be concentrated and analyzed. gcms.cz While effective, LLE can be time-consuming and solvent-intensive. nih.gov

Solid-phase extraction (SPE) offers a more efficient alternative to LLE, providing higher precision and accuracy due to reduced variability. mdpi.com SPE involves passing a liquid sample through a solid adsorbent material that retains the target analytes. The analytes are then eluted with a small volume of a suitable solvent. For the analysis of multiple phthalates, including DINP, in textiles, a method utilizing Soxhlet extraction with hexane followed by cleanup and enrichment using a strong anion exchange (SAX) SPE cartridge has been developed. nih.gov The choice of sorbent material is critical for achieving optimal extraction efficiency. mdpi.com For phthalate analysis, reversed-phase sorbents like C18 are commonly used. mdpi.com The efficiency of SPE has been significantly enhanced by the development of various sorbents. mdpi.com

Miniaturized Extraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction)

In recent years, there has been a significant shift towards miniaturized extraction techniques that are faster, more environmentally friendly, and require smaller sample and solvent volumes. researchgate.net Dispersive liquid-liquid microextraction (DLLME) has emerged as a popular choice for phthalate analysis. researchgate.netnih.gov This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. nih.gov This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for efficient extraction of the target analytes. nih.gov Subsequent centrifugation separates the extraction solvent, which can then be analyzed.

Various parameters, including the type and volume of the extraction and disperser solvents, can be optimized to achieve high extraction recoveries and enrichment factors. nih.gov For instance, in the analysis of phthalate esters in water samples, a combination of chloroform (B151607) as the extraction solvent and acetonitrile as the disperser solvent has been shown to yield high extraction efficiencies. researchgate.net A variation of this technique, ultrasound–vortex-assisted dispersive liquid–liquid microextraction (UVA-DLLME), has been successfully applied to determine phthalates in hot beverages. mdpi.com Another miniaturized form of SPE is microextraction by packed sorbent (MEPS), which utilizes a small amount of sorbent packed into a syringe. researchgate.net This technique has been successfully used for the rapid analysis of phthalates in various samples, significantly reducing sample preparation time and solvent consumption. nih.govdocumentsdelivered.com

Thermal Desorption and Pyrolysis Techniques for Polymeric Materials

Analyzing phthalates directly from polymeric materials presents a unique challenge. Traditional solvent extraction methods can be time-consuming and may not be suitable for all polymer types. thermofisher.comfrontier-lab.com Thermal desorption (TD) and pyrolysis techniques, coupled with gas chromatography-mass spectrometry (GC-MS), offer a rapid and solvent-free alternative for the analysis of phthalates in polymers. nih.govresearchgate.netresearchgate.net

In thermal desorption, the polymer sample is heated to a specific temperature to release the volatile and semi-volatile phthalates, which are then transferred to the GC-MS for analysis. frontier-lab.comchromatographyonline.com This approach minimizes sample preparation and avoids the use of organic solvents. thermofisher.com Evolved gas analysis (EGA)-MS can be used to determine the optimal thermal desorption temperature range for specific phthalates, ensuring their efficient release without significant degradation of the polymer matrix. frontier-lab.comfrontier-lab.com Pyrolysis-GC-MS involves heating the sample to a much higher temperature, causing the polymer to break down into smaller, identifiable fragments. This technique can be particularly useful for identifying different phthalate isomers in vinyl products by analyzing their unique thermal decomposition products. chromatographyonline.com For example, an ortho-substituted phthalate will generate phthalic anhydride (B1165640) upon pyrolysis, while a para-substituted phthalate can produce 2-ethyl hexyl benzoate, allowing for their differentiation. chromatographyonline.com

Method Validation and Quality Control Considerations in Phthalate Analysis

Ensuring the accuracy and reliability of phthalate analysis data is paramount, especially when these data are used for regulatory purposes or human health risk assessment. This requires rigorous method validation and the implementation of robust quality control measures.

Addressing Ubiquitous Contamination in Laboratory Environments

One of the most significant challenges in phthalate analysis is the ubiquitous presence of these compounds in the laboratory environment. nih.gov Phthalates can be found in a wide range of laboratory equipment and materials, including solvents, glassware, plasticware, and even the air. This can lead to sample contamination and artificially high analytical results. Therefore, stringent measures must be taken to minimize background contamination. This includes using phthalate-free laboratory ware, pre-washing all glassware with appropriate solvents, and running procedural blanks with every batch of samples to monitor for and subtract any background levels of phthalates. gcms.cz

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the accurate quantification of organic compounds, including phthalates. gcms.cz This technique involves adding a known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled) of the target analyte to the sample before extraction and analysis. gcms.cz Because the labeled internal standard behaves chemically and physically identically to the native analyte, it can correct for any losses that may occur during sample preparation and analysis. This results in highly accurate and precise measurements, minimizing the impact of matrix effects and extraction inefficiencies.

Biomonitoring Applications in Environmental Health Research

Biomonitoring, the measurement of chemicals or their metabolites in human tissues or fluids, is a critical tool for assessing human exposure to environmental contaminants like DINP. Since phthalates are rapidly metabolized in the body, biomonitoring studies typically focus on measuring their metabolites in urine. jst.go.jp

The primary metabolite of DINP is mono-isononyl phthalate (MiNP). researchgate.net However, recent research has identified several oxidative metabolites, including mono-hydroxyisononyl phthalate (MHiNP), mono-oxoisononyl phthalate (MOiNP), and mono-carboxyisooctyl phthalate (MCiOP), which are present in urine at higher concentrations than MiNP. researchgate.netsci-hub.se The measurement of these oxidative metabolites provides more sensitive and reliable biomarkers of DINP exposure. sci-hub.se

The analysis of DINP metabolites in biological matrices like urine and hair can provide valuable information on both recent and long-term exposure. researchgate.net For instance, a study on rats demonstrated a strong correlation between the levels of DINP metabolites in hair and urine, suggesting that hair analysis could be a useful tool for assessing long-term exposure. researchgate.net Biomonitoring data are essential for understanding the extent of human exposure to DINP, identifying vulnerable populations, and informing public health policies and risk assessment. jst.go.jpnih.gov However, the analysis of complex isomeric mixtures of some DINP metabolites can be challenging and requires careful analytical approaches to ensure accurate quantification. nih.gov

Biomarker Identification and Quantification in Biological Matrices (e.g., Urine)

Human exposure to DINP, a complex mixture of isomeric phthalates, is most accurately assessed through the measurement of its metabolites in urine. nih.gov Initial biomonitoring efforts targeted the hydrolytic monoester, monoisononyl phthalate (MINP), which is formed through the de-esterification of the parent DINP compound. nih.govnih.gov However, subsequent research revealed that MINP is a minor metabolite in humans and is often found at concentrations below the limit of detection, making it an unreliable biomarker for assessing population-wide exposure. nih.govnih.gov

Further investigation into DINP metabolism identified several secondary, oxidative metabolites that are more abundant and frequently detected in urine. nih.govnih.gov These oxidative metabolites are now considered superior biomarkers for DINP exposure assessment. nih.govnih.govnih.gov The primary oxidative metabolites used for biomonitoring include:

mono(carboxyisooctyl) phthalate (MCIOP or MCOP) nih.govsemanticscholar.org

mono(hydroxyisononyl) phthalate (MHINP) nih.govnih.gov

mono(oxoisononyl) phthalate (MOINP) nih.govnih.gov

The significantly higher urinary concentrations and detection frequencies of these oxidative metabolites confirm they are more sensitive and valid biomarkers than MINP. nih.gov For instance, a study of 129 adults found MHINP in 100% of samples, MCIOP in 97%, and MOINP in 87%, whereas MINP was not detectable in any sample. nih.gov Similarly, data from the 2005-2006 U.S. National Health and Nutrition Examination Survey (NHANES) showed the DINP metabolite MCOP was detected in 95.2% of the 2,548 participants, while the hydrolytic metabolite MNP was found in only 12.9%. semanticscholar.org This finding suggests that using MINP as the sole biomarker leads to a significant underestimation of the prevalence of human exposure to DINP. nih.gov

The standard analytical approach for quantifying these biomarkers is isotope dilution-high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) . semanticscholar.orgnih.gov This methodology is often coupled with automated on-line solid-phase extraction (SPE) for sample cleanup and preconcentration. nih.govnih.gov This automated process enhances sample throughput, improves reproducibility, and requires only small urine volumes (e.g., 100 µL), making it suitable for large-scale epidemiological studies. nih.govnih.gov These methods are highly sensitive, with limits of detection (LODs) typically in the low or sub-ng/mL range. nih.govrsc.org

Research has also examined the excretion patterns of these metabolites, noting that they can be present in urine in a free form or as glucuronidated conjugates. nih.gov Analytical protocols often include an enzymatic hydrolysis step with β-glucuronidase to measure the total concentration of both forms. nih.gov Studies indicate that MCIOP is excreted predominantly as a free species, MOINP is excreted mostly in its glucuronidated form, and MHINP is excreted in similar proportions of both free and conjugated forms. nih.gov

| Metabolite | Abbreviation | Type | Detection Frequency (%) | Geometric Mean Conc. (ng/mL) | Reference |

|---|---|---|---|---|---|

| mono(carboxyisooctyl) phthalate | MCIOP / MCOP | Oxidative | 95.2% - 97% | 8.6 | nih.govsemanticscholar.org |

| mono(hydroxyisononyl) phthalate | MHINP | Oxidative | 100% | 11.4 | nih.gov |

| mono(oxoisononyl) phthalate | MOINP | Oxidative | 87% | 1.2 | nih.gov |

| monoisononyl phthalate | MINP / MNP | Hydrolytic | ~0% - 12.9% | Not Reported | nih.govsemanticscholar.org |

Exposure Assessment Methodologies for Environmental Studies

Exposure assessment methodologies for DINP integrate both human biomonitoring and environmental monitoring to understand the extent of exposure in the general population and identify potential sources. nih.govnih.gov

Human biomonitoring (HBM) is the cornerstone of exposure assessment for non-persistent chemicals like phthalates. nih.govnih.gov By measuring the urinary concentration of specific and sensitive metabolites, such as MCIOP, MHINP, and MOINP, researchers can obtain an integrated measure of an individual's internal dose from all potential routes of exposure, including diet, inhalation, and dermal contact. nih.gov Large-scale biomonitoring programs, such as the U.S. NHANES, provide robust data on population-level exposures. semanticscholar.org The results from these surveys consistently demonstrate that exposure to DINP is widespread among the general population. semanticscholar.org

In addition to biomonitoring, environmental studies assess the presence of DINP in various media to identify exposure pathways. Methodologies for environmental monitoring often employ gas chromatography-mass spectrometry (GC-MS) to detect the parent DINP compound in samples such as surface water, soil, and sediment. nih.gov For example, a study of the U-Tapao Canal in Thailand detected DINP in 65% of surface water samples, with concentrations ranging up to 3.44 µg/L. nih.gov

Data from environmental monitoring are used in risk assessment frameworks to establish hazard thresholds. epa.gov For aquatic ecosystems, a "concentration of concern" (COC) is determined, while for terrestrial habitats, a "toxicity reference value" (TRV) is calculated based on toxicity studies in relevant organisms. epa.gov For DINP, the environmental hazard potential in aquatic species is considered low, and a chronic exposure TRV for terrestrial mammals has been established at 139 mg/kg of body weight per day. epa.gov These values provide context for environmental measurements and help to characterize potential risks.

| Assessment Type | Methodology | Matrix/Medium | Target Analyte(s) | Key Findings / Application | Reference |

|---|---|---|---|---|---|

| Human Exposure Assessment | Human Biomonitoring (HBM) via HPLC-MS/MS | Urine | Oxidative Metabolites (MCIOP, MHINP, MOINP) | Provides integrated measure of internal dose from all routes; used in large-scale surveys (e.g., NHANES). | nih.govsemanticscholar.org |

| Environmental Monitoring | Gas Chromatography-Mass Spectrometry (GC-MS) | Surface Water | Parent DINP | Identifies environmental contamination and exposure pathways. DINP detected in 65% of samples in one study. | nih.gov |

| Environmental Hazard Assessment | Derivation of Hazard Thresholds from Toxicity Data | N/A (Calculated Value) | N/A | Establishes Toxicity Reference Values (TRV) for risk characterization (e.g., 139 mg/kg-bw/d for mammals). | epa.gov |

Ecotoxicological Mechanisms and in Vitro/in Vivo Cellular Studies of Decyl Isononyl Phthalate

Mechanisms of Toxicity in Aquatic Organisms

Narcosis Mode of Action

The toxicity of many organic chemicals in aquatic organisms can be attributed to a non-specific mechanism known as narcosis, or baseline toxicity. For phthalate (B1215562) esters, this mode of action is particularly relevant for lower molecular weight compounds, where toxicity has been shown to correlate positively with the octanol-water partition coefficient (Kow). nih.gov This relationship suggests that the compounds disrupt cell membrane function simply by partitioning into the lipid bilayer, a physical rather than chemical mode of action.

For higher molecular weight phthalates like DINP, the extremely low water solubility and high Kow present challenges for aquatic toxicity testing. nih.gov However, analyses based on critical body residues (CBRs) suggest it is unlikely that internal concentrations of DINP in exposed aquatic organisms will reach levels sufficient to cause adverse effects through narcosis. canada.ca While standard laboratory tests indicate a low hazard potential from DINP in aquatic species, with no adverse effects on survival or growth observed at concentrations up to its solubility limit, it is important to note that the CBR analysis does not account for potential toxic effects arising from specific modes of action other than baseline narcosis. canada.ca

Gene Expression Perturbations and Cellular Responses (e.g., Ovarian Apoptosis, Oxidative Stress, DNA Fragmentation)

Contrary to the low potential for narcotic effects, specific molecular and cellular impacts have been documented for DINP at environmentally relevant concentrations. nih.gov Studies on aquatic organisms, particularly fish, have revealed that DINP can act as an endocrine-disrupting chemical, interfering with reproductive processes through distinct cellular mechanisms. frontiersin.org

Research using adult female zebrafish (Danio rerio) exposed to DINP for 21 days demonstrated significant perturbations in gene expression and cellular health within the ovaries. nih.gov This exposure led to follicular atresia (the breakdown of ovarian follicles) through mechanisms involving apoptosis and oxidative stress. nih.gov Key findings from these studies show that DINP can induce DNA fragmentation in follicular cells and enhance the activity of caspase-3, a critical enzyme in the apoptotic cascade. nih.gov

In vivo and in vitro studies on mice have further corroborated these findings, showing that DINP can induce apoptosis, autophagy, and oxidative stress in ovarian granulosa cells. nih.gov The accumulation of reactive oxygen species (ROS) is a significant outcome of DINP exposure, which in turn can trigger pathways leading to programmed cell death and DNA damage. nih.govmdpi.com

| DINP Concentration | Observed Effects | Associated Cellular Process | Reference |

|---|---|---|---|

| 0.42 µg/L | Upregulation of tnfa and baxa genes; Increased Caspase-3 (CAS3) activity; DNA fragmentation observed. | Apoptosis, Inflammation | nih.gov |

| 4.2 µg/L | Upregulation of sod1 and prkaa1 genes; DNA fragmentation observed. | Oxidative Stress, Autophagy | nih.gov |

| 42 µg/L | Effects were less pronounced or different from lower doses, indicating a non-monotonic response. | Dose-Response Relationship | nih.govnih.gov |

Non-Monotonic Dose-Response Relationships

A significant finding in the ecotoxicology of DINP is its tendency to exhibit non-monotonic dose-response (NMDR) relationships. frontiersin.org Unlike a traditional linear dose-response curve where the effect increases with the dose, an NMDR curve can change direction, often showing greater effects at low doses than at intermediate or high doses. loe.orgresearchgate.net This phenomenon is characteristic of many endocrine-disrupting chemicals that interact with complex, receptor-mediated biological pathways. frontiersin.orgnih.gov

In studies with zebrafish, lower concentrations of DINP (0.42 µg/L and 4.2 µg/L) were shown to disrupt ovarian function and gene expression more significantly than the highest tested concentration (42 µg/L). nih.govnih.gov This non-monotonic pattern suggests that risk assessments based solely on high-dose testing may fail to identify adverse effects occurring at lower, environmentally relevant exposure levels. researchgate.net The European Food Safety Authority (EFSA) has acknowledged the biological plausibility of NMDRs for phthalates, which can be attributed to various factors including the developmental stage, species, and duration of exposure. researchgate.net

Terrestrial Ecotoxicity Assessments

Effects on Soil Microorganisms and Invertebrates (e.g., Earthworms)

The impact of phthalates on terrestrial ecosystems is a growing area of research. Studies on soil microorganisms have shown varied effects depending on the specific phthalate compound. For instance, di(2-ethylhexyl) phthalate (DEHP) has been reported in some studies to have no significant impact on the diversity or membrane integrity of the soil microbial community, even at high concentrations. researchgate.netresearchgate.net Conversely, other research suggests DEHP can reduce soil microbial biomass and alter community composition. nih.gov A consortium of soil bacteria, including genera such as Serratia, Pseudomonas, and Achromobacter, has been shown to be capable of biodegrading DINP, utilizing it as a carbon source. ipicyt.edu.mx

For soil invertebrates, direct research on DINP reveals notable toxicological effects. In the earthworm Eisenia fetida, exposure to DINP was found to induce oxidative stress. nih.gov The study observed that levels of reactive oxygen species (ROS) and malondialdehyde (MDA), an indicator of lipid peroxidation, changed in a dose-dependent manner. nih.gov Furthermore, DINP exposure altered the gut microbial community of the earthworms, decreasing the Chao index (a measure of species richness) at the highest concentration tested and significantly changing the abundance of certain bacterial phyla like Chloroflexi and Proteobacteria. nih.gov Other studies on phthalates have demonstrated that compounds like dimethyl phthalate (DMP) and dibutyl phthalate (DBP) can negatively affect earthworm growth and reproduction, suggesting that cocoon production and hatchability are sensitive biomarkers for phthalate contamination in soils. researchgate.netresearchgate.net

| Endpoint | Observation | Implication | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Displayed an "increase-decrease" trend with increasing DINP doses over 28 days. | Induction of Oxidative Stress | nih.gov |

| Malondialdehyde (MDA) | Content generally increased with DINP dose, indicating lipid peroxidation. | Cellular Damage | nih.gov |

| Antioxidant Enzymes (SOD, CAT, GST) | Showed varying patterns of upregulation and downregulation in activity and gene expression over time. | Activation of Defense Mechanisms | nih.gov |

| Gut Bacterial Community | Decreased species richness (Chao index) at the highest dose; altered abundance of specific phyla. | Disruption of Gut Microbiome | nih.gov |

Phytotoxicity and Plant Uptake Dynamics

The interaction between phthalates and terrestrial plants involves both potential toxicity and mechanisms of uptake and translocation. Research on various phthalates, such as di-n-butyl phthalate (DnBP) and DEHP, has shown that these compounds can be taken up from the soil by plants, including edible species like lettuce, strawberry, and carrots. nih.gov However, translocation from the roots to the leaves is often limited. nih.gov The phytotoxicity of phthalates varies by compound; for example, DnBP has been shown to be generally more toxic to plants than DEHP, inhibiting root elongation and biomass. nih.govepa.gov Phthalate exposure can also induce oxidative stress in plants and interfere with photosynthetic pigments. epa.govcas.cz

Specific data on the phytotoxicity and uptake dynamics of DINP are less common. However, DINP has been identified and isolated from various plant and algae species, confirming its presence and potential for interaction within terrestrial and aquatic flora. researchgate.net Given that plants can absorb and metabolize other high molecular weight phthalates, it is plausible that similar pathways exist for DINP. nih.gov The primary mechanism for phthalate degradation in both terrestrial and aquatic environments is microbial action, with shorter-chain phthalates being more readily biodegradable. mdpi.com

Mechanistic Investigations in Mammalian Cell Culture Models (In Vitro)

In vitro studies using mammalian cell cultures have been instrumental in elucidating the specific cellular and molecular mechanisms through which decyl isononyl phthalate (DINP) exerts its biological effects. These models allow for controlled investigations into the compound's impact on intercellular communication, immune cell function, signaling pathways, and endocrine interactions.

Gap junctional intercellular communication (GJIC) is a critical process for maintaining tissue homeostasis, and its disruption is considered a key event in non-genotoxic carcinogenesis. nih.gov Research has shown that certain phthalates can inhibit GJIC. nih.govnih.gov Specifically, in vitro studies demonstrated that diisononyl phthalate (DINP) inhibited GJIC in liver cells from rats and mice. nih.gov However, this effect was found to be species-specific. GJIC in liver cells from hamsters, primates, and humans was unaffected by DINP exposure. nih.govnih.gov This species-specific inhibition of GJIC correlates with other biological effects, such as peroxisomal proliferation, which is also observed in rodents but not in humans following exposure to certain phthalates. nih.gov The lack of GJIC inhibition in human liver cells suggests that the rodent liver tumor effects observed with some phthalates may not be relevant to humans. nih.gov

| Organism/Cell Type | Effect of DINP on GJIC | Reference |

|---|---|---|

| Rat Liver Cells | Inhibition | nih.govnih.gov |

| Mouse Liver Cells | Inhibition | nih.govnih.gov |

| Hamster Liver Cells | No Effect | nih.govnih.gov |

| Primate Liver Cells | No Effect | nih.gov |

| Human Liver Cells | No Effect | nih.govnih.gov |

DINP has been shown to modulate the function and proliferation of key immune cells in vitro, suggesting a potential to influence immune responses. nih.gov Studies on bone-marrow–derived dendritic cells (BMDCs) revealed that DINP enhanced the expression of cell surface activation markers. nih.gov Furthermore, it increased the production of TARC/CCL17 (thymus- and activation-regulated chemokine) and MDC/CCL22 (macrophage-derived chemokine) by these cells. nih.gov Dendritic cells treated with DINP also showed an increased capacity to stimulate the proliferation of antigen-specific T-cells. nih.gov

In studies involving splenocytes, which consist of a mixed population of immune cells including lymphocytes and antigen-presenting cells, DINP was found to enhance proliferation when stimulated with an antigen. nih.gov This suggests that DINP can act directly or indirectly to activate immune cells and may play a role in exacerbating T-helper 2 (TH2) cell responses. nih.gov

| Cell Type | Specific In Vitro Effect of DINP | Reference |

|---|---|---|

| Bone-Marrow–Derived Dendritic Cells (BMDCs) | Enhanced expression of cell surface activation markers | nih.gov |

| Bone-Marrow–Derived Dendritic Cells (BMDCs) | Increased production of TARC/CCL17 and MDC/CCL22 | nih.gov |

| Bone-Marrow–Derived Dendritic Cells (BMDCs) | Increased capacity to stimulate antigen-specific T-cell proliferation | nih.gov |

| Splenocytes | Enhanced antigen-stimulated proliferation | nih.gov |

Investigations into cellular signaling pathways have revealed that DINP can interfere with cytokine production, a key aspect of immune regulation. Specifically, DINP has been demonstrated to significantly enhance the production of Interleukin-4 (IL-4) in activated CD4+ T cells in a concentration-dependent manner. nih.gov IL-4 is a hallmark cytokine associated with allergic diseases and TH2-mediated immune responses. nih.gov

The mechanism behind this enhancement involves the transcription factor NF-AT (Nuclear Factor of Activated T-cells). nih.gov Studies have shown that DINP treatment enhances the activation of the IL-4 gene promoter. This effect was mapped to a region of the promoter that contains binding sites for NF-AT. Further experiments confirmed that the binding activity to the NF-AT site was significantly increased in the presence of DINP, indicating that the compound's enhancing effect on IL-4 production is mediated through the stimulation of NF-AT-binding activity. nih.gov

| Cell Type | Signaling Pathway Component | Observed Effect of DINP | Reference |

|---|---|---|---|

| Activated CD4+ T Cells | Interleukin-4 (IL-4) Production | Significantly enhanced in a concentration-dependent manner | nih.gov |

| EL4 T Cells | IL-4 Gene Promoter | Enhanced activation | nih.gov |

| Activated T Cells | NF-AT Binding Activity | Significantly increased | nih.gov |

As a recognized endocrine-disrupting chemical (EDC), DINP has been studied for its interactions with the endocrine system at the cellular and molecular levels. nih.gov In vitro research using mouse thyroid organoids exposed to DINP showed a modest response on the transcriptome, with few differentially expressed genes. nih.gov However, gene set enrichment analysis revealed an enrichment of the fatty acid metabolism pathway in treated samples. nih.gov

Phthalates, including DINP, can interact with various nuclear receptors. mdpi.com In silico studies have observed a high affinity of DINP for human estrogen receptor α (hERα) and human peroxisome proliferator-activated receptors α and γ (hPPARα, hPPARγ). mdpi.com These receptors are critical in regulating numerous physiological processes, and their modulation by xenobiotics like DINP can lead to endocrine disruption. The binding of phthalates to these receptors can either mimic (agonist) or block (antagonist) the action of endogenous hormones, depending on the specific compound and receptor. mdpi.com

| Cellular/Molecular Target | In Vitro/In Silico Finding for DINP | Reference |

|---|---|---|

| Mouse Thyroid Organoids | Enrichment of fatty acid metabolism pathway genes | nih.gov |

| Human Estrogen Receptor α (hERα) | High binding affinity (in silico) | mdpi.com |

| Human Peroxisome Proliferator-Activated Receptor α (hPPARα) | High binding affinity (in silico) | mdpi.com |

| Human Peroxisome Proliferator-Activated Receptor γ (hPPARγ) | High binding affinity (in silico) | mdpi.com |

In Vivo Animal Models for Mechanistic Elucidation

In vivo animal models are crucial for understanding the systemic and developmental effects of DINP, particularly on complex systems like the male reproductive tract. These studies help to identify specific cellular targets and elucidate the mechanisms underlying observed pathologies.

The developing male reproductive system is a primary target for many phthalates. nih.govfrontiersin.org The two main cell types in the testes that are affected are the Sertoli cells, which support spermatogenesis, and the Leydig cells, which produce testosterone (B1683101). nih.gov